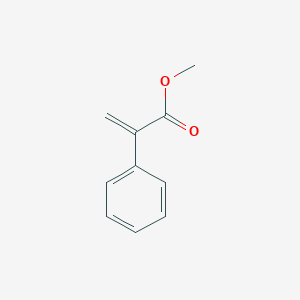

Methyl 2-phenylacrylate

Description

Properties

IUPAC Name |

methyl 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXKEVAUZYHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171910 | |

| Record name | Methyl atropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-29-8 | |

| Record name | Methyl atropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl atropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-phenylacrylate via Heck coupling reaction

An In-Depth Technical Guide to the Synthesis of Methyl 2-phenylacrylate via Heck Coupling

For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction represents a cornerstone of modern organic synthesis for its efficacy in carbon-carbon bond formation. This guide provides a detailed overview of the synthesis of this compound, a valuable monomer and synthetic intermediate, through the palladium-catalyzed Heck coupling of an aryl halide with methyl acrylate.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful chemical reaction that couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base.[1] This method has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals, due to its high efficiency, functional group tolerance, and predictable stereoselectivity.[2][3] The synthesis of this compound via this route typically involves the reaction of an aryl halide, such as iodobenzene or bromobenzene, with methyl acrylate.

General Reaction Scheme & Key Components

The overall transformation involves the formation of a new carbon-carbon bond between the aryl group and the alkene, resulting in a substituted alkene.

Key Components:

-

Aryl Halide (or Triflate): The source of the phenyl group. Reactivity generally follows the trend: I > Br > OTf >> Cl.[2] Iodobenzene and bromobenzene are common starting materials.

-

Alkene: Methyl acrylate serves as the activated alkene partner. The electron-withdrawing ester group enhances its reactivity in the Heck reaction.[1]

-

Palladium Catalyst: The core of the reaction. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[1][2] Heterogeneous catalysts like palladium on charcoal (Pd/C) are also used for easier removal and recycling.[4]

-

Base: Required to neutralize the hydrogen halide (e.g., HBr, HI) formed during the catalytic cycle. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently employed.[1][5]

-

Ligands: Often, phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich N-heterocyclic carbenes (NHCs) are added.[1][6] These ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. However, ligand-free conditions have also been successfully developed.[5]

-

Solvent: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile, which can dissolve the reactants and facilitate the reaction at elevated temperatures.[2][7]

Experimental Data and Reaction Conditions

The efficiency of the Heck reaction is highly dependent on the specific combination of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the synthesis of acrylate derivatives via Heck coupling.

| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene | Methyl Acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 85 | - | [8] |

| Iodobenzene | Methyl Acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP | - | - | [5] |

| Iodobenzene | Methyl Acrylate | Imino-phosphine Pd(II) complexes | Et₃N | CH₃CN | 80 | - | [7] |

| Iodobenzene | Ethyl Acrylate | 10% w/w Pd/C | Et₃N (0.75) | Cyrene | 150 | >99 (NMR) | [4] |

| Bromobenzene | Methyl Acrylate | PdAS(x)-MA | Et₃N | DMF | 100 | ~90 | [9] |

| Aryl Halides | Methyl Acrylate | Pd-BOX-Si | K₂CO₃ | DMF | 120 | 79-98 | [10] |

| Iodobenzene | Methyl Acrylate | Pd@MOF-APBA | Et₃N | DMF | 120 | 98 | [11] |

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound from iodobenzene and methyl acrylate.

Materials:

-

Iodobenzene (1.0 mmol, 204 mg)

-

Methyl acrylate (1.2 mmol, 103 mg, 108 µL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg) and triphenylphosphine (10.5 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (209 µL), iodobenzene (204 mg), and methyl acrylate (108 µL) using syringes.

-

Reaction: Immerse the flask in a preheated oil bath at 100-120°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizing the Process

Experimental Workflow

The following diagram outlines the general laboratory procedure for the synthesis.

Caption: General experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Palladium-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly attached aryl group is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride complex, forming a salt (e.g., [Et₃NH]⁺X⁻).

Conclusion

The synthesis of this compound via the Mizoroki-Heck reaction is a robust and versatile method. By carefully selecting the palladium catalyst, base, and solvent, researchers can achieve high yields under optimized conditions. The reaction's tolerance for various functional groups and its well-understood mechanism make it a vital tool in the arsenal of synthetic chemists in academia and industry. The ongoing development of more active, stable, and recyclable catalysts continues to enhance the efficiency and sustainability of this important transformation.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]

- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 2-phenylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the monomer Methyl 2-phenylacrylate (CAS No: 1865-29-8, Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[1][2][3] This document details the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these characterization methods and presents a visual representation of a common synthetic route.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1730 | C=O (Ester) Stretch |

| Further data not available in search results |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the this compound molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.

-

Background: A background spectrum of the empty salt plates should be collected prior to running the sample.

Data Analysis:

-

The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O stretch, C=C stretch, C-H bends) by comparing the peak positions to correlation charts. The ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 1-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI) is a common method for volatile organic compounds.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Inlet System: If using GC-MS, the sample is vaporized and introduced through the gas chromatograph.

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (162.19 g/mol ).

-

Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments. Common fragmentation patterns for esters can be analyzed to confirm the structure.

Synthesis Workflow

This compound can be synthesized via the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a versatile method for the arylation of alkenes.[6][7][8][9][10]

Caption: Experimental workflow for the synthesis of this compound via the Heck coupling reaction.

Polymerization Workflow

This compound can undergo polymerization, for instance, via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.[11][12][13][14][15]

Caption: General workflow for the RAFT polymerization of this compound.

References

- 1. This compound | 1865-29-8 | BAA86529 | Biosynth [biosynth.com]

- 2. This compound | CAS#:1865-29-8 | Chemsrc [chemsrc.com]

- 3. 1865-29-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RAFT Polymerization Procedures [sigmaaldrich.com]

- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]

Physical and chemical properties of Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-phenylacrylate (CAS No. 1865-29-8), a versatile monomer and synthetic building block. The information is curated for researchers, scientists, and professionals in drug development and polymer chemistry, presenting key data in a structured format with detailed experimental protocols and logical diagrams to support advanced research and application.

Core Physical and Chemical Properties

This compound, also known as methyl α-phenylacrylate, is a colorless to light yellow liquid. It is a key precursor in the synthesis of stereospecific polymers and complex organic molecules.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for experimental design and implementation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 256 °C at 760 mmHg; 98 °C at 6 mmHg | [1] |

| Melting Point | N/A | [1] |

| Density | 1.044 g/cm³ | [1] |

| Flash Point | 145.4 °C | [1] |

| Refractive Index | 1.515 | [1] |

| Vapor Pressure | 0.0158 mmHg at 25°C | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, benzene, olive oil, and paraffin. | [3] |

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-phenylprop-2-enoate | [4] |

| CAS Number | 1865-29-8 | [1][4] |

| Canonical SMILES | COC(=O)C(=C)C1=CC=CC=C1 | [4] |

| InChI Key | GQTXKEVAUZYHGE-UHFFFAOYSA-N | [4] |

Reactivity and Chemical Behavior

This compound exhibits a range of chemical reactivities characteristic of an α,β-unsaturated ester. Its reactivity is centered around the vinyl group and the ester functionality.

Key Chemical Reactions:

-

Oxidation: Can be oxidized to 2-phenylacrylic acid or benzaldehyde depending on the reaction conditions. For instance, potassium permanganate in an acidic aqueous medium oxidizes it to 2-phenylacrylic acid.[4]

-

Reduction: Undergoes hydrogenation to produce 2-phenylpropanol.[4]

-

Substitution: The ester group is susceptible to nucleophilic attack, leading to the formation of amides or thioesters.[4]

-

Polymerization: Readily undergoes polymerization. It is a precursor for stereospecific polymers and can be polymerized via various methods including anionic, free-radical, and polymerization-induced self-assembly (PISA).[4]

-

Heck Coupling: Can be synthesized via the Heck coupling reaction of phenyl iodide and methyl acrylate.[5]

Caption: Key aspects of this compound.

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum of a related compound, methyl acrylate, shows characteristic peaks for the vinyl protons between δ 5.8 and 6.5 ppm and a singlet for the methyl ester protons around δ 3.7 ppm.[6] For this compound, one would expect additional signals in the aromatic region (δ 7.2-7.5 ppm) and the disappearance of one of the vinyl protons, with the remaining two appearing as singlets.

13C NMR Spectroscopy

The 13C NMR spectrum of acrylate esters typically shows a resonance for the carbonyl carbon in the range of 165-175 ppm.[7] The sp² carbons of the vinyl group appear between 125 and 135 ppm, and the methyl ester carbon is observed around 51 ppm.[7] For this compound, signals for the aromatic carbons would also be present in the 127-130 ppm region, and the quaternary carbon of the vinyl group would be downfield.

Infrared (IR) Spectroscopy

The IR spectrum of acrylates is characterized by a strong carbonyl (C=O) stretching band around 1720-1730 cm⁻¹.[8] Other significant absorptions include the C=C stretching vibration near 1638 cm⁻¹ and C-O stretching bands in the 1150-1200 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of acrylate esters typically shows fragmentation patterns involving the loss of the alkoxy group (-OCH₃) and other characteristic cleavages of the ester functionality. The molecular ion peak (M⁺) would be expected at m/z 162.

Experimental Protocols

Synthesis of this compound via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a reliable method for the synthesis of this compound. The following is a general protocol adapted from procedures for similar couplings.[9]

Materials:

-

Iodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., DMF, dioxane, or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the base (e.g., Et₃N, 1.5-2.0 equivalents) and the anhydrous solvent.

-

Add iodobenzene (1.0 equivalent) and methyl acrylate (1.1-1.5 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Caption: Mizoroki-Heck synthesis workflow.

Anionic Polymerization of this compound

Anionic polymerization of this compound can be employed to produce polymers with controlled molecular weights and narrow molecular weight distributions. The following is a general procedure.[10]

Materials:

-

This compound (purified and dried)

-

Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane)

-

Anhydrous polar solvent (e.g., tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

High-vacuum line and glassware

Procedure:

-

All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any moisture.

-

The solvent (THF) must be purified by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

-

The monomer, this compound, should be purified to remove inhibitors and any protic impurities. This can be achieved by washing with a dilute base, followed by water, drying over a desiccant, and distillation under reduced pressure.

-

In a reaction vessel under a high-vacuum or inert atmosphere, add the desired amount of purified THF.

-

Cool the solvent to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Add the initiator (n-BuLi) to the cold solvent via syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Slowly add the purified monomer to the initiator solution with vigorous stirring. The polymerization is typically very fast.

-

After the desired reaction time, terminate the polymerization by adding a proton source, such as degassed methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Caption: Anionic polymerization workflow.

Stability and Storage

This compound is sensitive to heat and should be stored under refrigerated conditions (0-10°C). It is typically stabilized with an inhibitor, such as tert-butylcatechol (TBC), to prevent spontaneous polymerization. It should be stored in a tightly closed container, protected from heat, flames, and sparks. Materials to avoid include oxidizing agents.[1]

Safety Information

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[1] In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[1]

References

- 1. This compound | CAS#:1865-29-8 | Chemsrc [chemsrc.com]

- 2. This compound | 1865-29-8 | BAA86529 | Biosynth [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. This compound|High-Purity Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. orbi.uliege.be [orbi.uliege.be]

An In-depth Technical Guide to Methyl 2-phenylacrylate: Synthesis, Polymerization, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylacrylate, a versatile monomer and synthetic building block. It covers its fundamental chemical properties, detailed synthesis and polymerization methodologies, and its current and potential applications, with a particular focus on its relevance to the field of drug development.

Core Compound Identification and Properties

This compound, also known as methyl α-phenylacrylate, is an organic compound with the chemical formula C₁₀H₁₀O₂. Its unique structure, featuring a phenyl group and a methyl acrylate moiety, makes it a valuable precursor in various chemical transformations.

Molecular Structure:

The structure of this compound is characterized by a phenyl group attached to the α-carbon of the methyl acrylate backbone.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value |

| CAS Number | 1865-29-8 |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| Molecular Weight | 162.19 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.044 g/cm³[1] |

| Boiling Point | 256 °C at 760 mmHg, 98 °C at 6 mmHg[1] |

| Flash Point | 145.4 °C[1] |

| Refractive Index | 1.515[1] |

| LogP | 1.87280[1] |

| Synonyms | Methyl α-phenylacrylate, Methyl 2-phenylpropenoate, Methyl atropate |

Synthesis of this compound: The Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a prominent method for the synthesis of this compound.[2] This palladium-catalyzed carbon-carbon bond-forming reaction involves the coupling of an unsaturated halide (or triflate) with an alkene.[3] For the synthesis of this compound, this typically involves the reaction of an aryl halide, such as iodobenzene, with methyl acrylate in the presence of a palladium catalyst and a base.[2]

Experimental Protocol: Heck Reaction for this compound Synthesis

This generalized protocol is based on typical conditions for Heck reactions involving aryl halides and acrylates.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Methyl acrylate

-

Palladium catalyst (e.g., palladium(II) acetate)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the palladium catalyst and ligand under an inert atmosphere.

-

Add the anhydrous solvent, followed by the aryl halide, methyl acrylate, and base.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and any precipitated salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Polymer Science: Anionic Polymerization

This compound is a valuable monomer in polymer synthesis, particularly in anionic polymerization. Anionic polymerization is a chain-growth polymerization that involves the polymerization of vinyl monomers with a strong electrophilic group. The process is initiated by a nucleophile, and the propagation proceeds with a carbanionic active center. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Polymerization of this compound

This is a representative protocol for the anionic polymerization of an acrylate monomer.

Materials:

-

This compound (rigorously purified)

-

Anionic initiator (e.g., n-butyllithium)

-

Anhydrous, aprotic solvent (e.g., THF)

-

Quenching agent (e.g., degassed methanol)

-

Inert gas (e.g., Argon)

Procedure:

-

All glassware must be rigorously dried and the reaction is carried out under high vacuum or in a glovebox to exclude moisture and oxygen.

-

The purified solvent is transferred to the reaction vessel via cannula or vacuum distillation.

-

The initiator is added to the solvent and the temperature is controlled (often at low temperatures, e.g., -78 °C).

-

The purified monomer is slowly added to the initiator solution.

-

The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution will increase.

-

The polymerization is terminated by the addition of a quenching agent.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.

Relevance and Applications in Drug Development

While not a therapeutic agent itself, this compound and the polymers derived from it hold potential in the field of drug development. The biocompatibility and tunable properties of polymethacrylates make them suitable for various biomedical applications.[4]

Potential Roles of this compound in Drug Development:

Monomer for Drug Delivery Systems

Polymers based on acrylates and methacrylates are extensively used in drug delivery systems.[5] Poly(methyl methacrylate) (PMMA) is a well-known biocompatible polymer used in various medical applications.[4] By incorporating this compound into copolymers, it is possible to modulate the physicochemical properties of the resulting material, such as hydrophobicity, drug-loading capacity, and release kinetics. These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.

Building Block for Bioactive Molecules

This compound can serve as a precursor in the synthesis of more complex, biologically active molecules. For instance, it has been identified as a precursor in the synthesis of carpatamides, a family of cytotoxic natural products.[6] This highlights its utility as a starting material for the development of novel therapeutic agents, particularly in the field of oncology.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][7]

General Safety Information:

-

Hazards: May be harmful if swallowed, in contact with skin, or inhaled.[1] Causes skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] It may be stabilized with an inhibitor to prevent polymerization during storage.

This guide provides a foundational understanding of this compound for researchers and professionals. Its versatility as a monomer and synthetic intermediate suggests a promising future for its application in advanced materials and drug development.

References

- 1. This compound | CAS#:1865-29-8 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Commercial Sourcing and Application of High-Purity Methyl 2-Phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl 2-phenylacrylate (CAS No. 1865-29-8), a versatile monomer and key building block in polymer science and organic synthesis. It details commercial suppliers, available purity specifications, and relevant experimental protocols for its synthesis and application, tailored for professionals in research and development.

Introduction to this compound

This compound, also known as Methyl α-phenylacrylate or Methyl Atropate, is a reactive monomer with the chemical formula C₁₀H₁₀O₂.[1] Its structure, featuring both an acrylate group and a phenyl group, makes it a valuable precursor for a variety of polymers and a crucial reactant in organic synthesis.[2] In polymer science, it is a key component for creating stereospecific polymers, with anionic polymerization techniques yielding materials of varying tacticities (isotactic, syndiotactic, or atactic).[2] These polymers are integral for studying structure-property relationships.[2] Furthermore, its utility is prominent in modern techniques like Polymerization-Induced Self-Assembly (PISA) for synthesizing complex diblock copolymer nano-objects.[2]

In organic synthesis, this compound serves as a critical radical acceptor in advanced, metal-free photocatalytic reactions to construct complex N-heterocycles, which are important scaffolds in pharmaceutical development.[2] Its reactivity also allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate for creating more complex molecules.[2][3]

Commercial Suppliers and Specifications

Sourcing high-purity this compound is critical for ensuring reproducibility and success in both polymerization and synthetic applications.[4] The quality and characterization of the commercially available material can vary between suppliers. The following table summarizes key data from several chemical suppliers.

| Supplier | Product Number | Purity Specification | Analysis Method | Appearance |

| Tokyo Chemical Industry (TCI) | M3574 | >95.0% | Gas Chromatography (GC) | Colorless to Light yellow clear liquid |

| Apollo Scientific | OR955569 | 95% | Not Specified | Not Specified |

| Chemsrc | (Marketplace) | 95.0% | Not Specified | Not Specified |

| Benchchem | B167593 | Research Grade | Not Specified | Not Specified |

| Biosynth | BAA86529 | Research Grade | Not Specified | Not Specified |

| Parchem | (Bulk Supplier) | Not Specified | Not Specified | Not Specified |

| BLD Pharm | 1865-29-8 | Research Grade | Not Specified | Not Specified |

Note: Data is compiled from publicly available information on supplier websites.[5] Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed characterization data.

Key Experimental Protocols

Detailed methodologies are essential for the effective use of this compound. Below are representative protocols for its synthesis and a common application in polymerization.

Synthesis via Phase-Transfer Catalysis

A patented method demonstrates a robust synthesis of this compound with high purity.[2] This protocol involves the reaction of methyl phenylacetate and a formaldehyde source under phase-transfer catalysis conditions.

Materials:

-

Methyl phenylacetate

-

Formaldehyde source (e.g., paraformaldehyde)

-

Solvent: Dimethylformamide (DMF)

-

Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB)

-

Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

Procedure:

-

To a reaction vessel, add Dimethylformamide (DMF), methyl phenylacetate, and the selected base (e.g., K₂CO₃).

-

Add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), typically at a loading of 0.1–1.0 equivalents relative to the methyl phenylacetate.[2]

-

Add the formaldehyde source to the mixture.

-

Heat the reaction mixture to 60–100°C (a specific patent notes 80°C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., GC, TLC).[2]

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield this compound. This method has been reported to achieve yields of 79% with >96% purity as determined by GC analysis.[2]

Application: Stereospecific Anionic Polymerization

This compound is a key precursor for producing polymers with controlled stereochemistry.[2] Anionic polymerization is a common method to achieve this.

Materials:

-

High-purity this compound monomer

-

Anhydrous, oxygen-free solvent (e.g., Toluene or THF)

-

Initiator: n-Butyllithium (n-BuLi) solution in hexanes

-

Quenching agent: Degassed methanol

Procedure:

-

Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

-

Dissolve the this compound monomer in the anhydrous solvent within the reaction vessel.

-

Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath) to control the polymerization and enhance stereoselectivity.[2]

-

Slowly add the n-Butyllithium (n-BuLi) initiator dropwise to the stirred monomer solution. The appearance of a persistent color change may indicate the initiation of polymerization.

-

Allow the polymerization to proceed for the desired time, which can range from minutes to several hours depending on the target molecular weight.

-

Terminate the reaction by adding a quenching agent, such as degassed methanol, which protonates the living polymer chain ends.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer's molecular weight, polydispersity (by GPC), and tacticity (by NMR spectroscopy).

Visualized Workflows and Pathways

Diagrams are provided to clarify the logical workflow for supplier selection and to illustrate a chemical synthesis pathway.

References

In-Depth Technical Guide: Health and Safety for Handling Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Methyl 2-phenylacrylate (CAS No. 1865-29-8), a key building block in organic synthesis. Due to the limited availability of specific quantitative toxicological and flammability data for this compound, this document incorporates information from structurally similar and well-studied acrylate esters, namely Methyl Acrylate, Ethyl Acrylate, and Methyl Methacrylate, to provide a thorough safety profile. All data for surrogate compounds are clearly indicated.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a clear understanding of a substance's physical and chemical properties. This compound is a colorless to light yellow liquid.[1] Key physical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1865-29-8 | [1][2] |

| Molecular Formula | C10H10O2 | [1][2] |

| Molecular Weight | 162.19 g/mol | [1] |

| Boiling Point | 98 °C at 6 mmHg256 °C at 760 mmHg | [1][2] |

| Flash Point | 145 °C (293 °F) | [1][2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow | [1] |

Toxicological Data and Health Hazards

| Hazard | Data | Surrogate Compound | Source(s) |

| Acute Oral Toxicity (LD50) | 300 mg/kg (rat) | Methyl Acrylate | [3] |

| Acute Dermal Toxicity (LD50) | 1300 mg/kg (rabbit) | Methyl Acrylate | [3] |

| Acute Inhalation Toxicity (LC50) | No Data Available for this compound | - | - |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | - | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | - | [1] |

| Respiratory/Skin Sensitization | May cause skin sensitization | Methyl Acrylate | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | - | [1] |

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound. However, given its structural similarity to other acrylates, the exposure limits for related compounds should be considered as a precautionary measure.

| Exposure Limit | Value | Surrogate Compound | Source(s) |

| OSHA PEL (8-hour TWA) | 10 ppm (35 mg/m³) | Methyl Acrylate | [4] |

| NIOSH REL (10-hour TWA) | 10 ppm (35 mg/m³) | Methyl Acrylate | [5] |

| ACGIH TLV (8-hour TWA) | 2 ppm | Methyl Acrylate / Butyl Acrylate | [4][5] |

Fire and Explosion Hazard Data

This compound is a combustible liquid with a high flash point.[1][2] While specific explosive limits have not been determined, it is crucial to avoid heat, flames, and sparks.[2] Data for surrogate compounds are provided for a comprehensive risk assessment.

| Hazard | Value | Surrogate Compound | Source(s) |

| Flash Point | 145 °C (293 °F) | - | [1][2] |

| Lower Explosion Limit (LEL) | 2.8% | Methyl Acrylate | [6] |

| Upper Explosion Limit (UEL) | 25% | Methyl Acrylate | [6] |

| Autoignition Temperature | 463 °C (865.4 °F) | Methyl Acrylate | [7] |

| Hazardous Combustion Products | Carbon monoxide | - | [2] |

| Fire Extinguishing Media | Dry powder, carbon dioxide | - | [2] |

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following protocols are based on available data and best practices for handling acrylate esters.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8] This is critical to minimize the inhalation of vapors.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[10] Given that methacrylate monomers can penetrate latex and vinyl gloves rapidly, double gloving with nitrile gloves is recommended for extended tasks.[11] Gloves should be inspected before each use and replaced immediately if contaminated.[10]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][8]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[9]

Handling and Storage Procedures

-

Handling: Avoid direct contact with the substance.[9] Use appropriate tools and techniques to prevent spills. Containers should be kept tightly closed when not in use.[10]

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent premature polymerization.[9][10] It should be stored refrigerated (0-10°C).[1] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][10]

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Procedures

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

-

Disposal: Unused or excess monomer should be collected in a labeled, sealed hazardous waste container.[9] Do not pour down the drain.[9] All contaminated materials (gloves, absorbent pads, etc.) must also be disposed of as hazardous waste.[9]

Reactivity and Stability

This compound is sensitive to heat and can undergo hazardous polymerization.[1][12] It is incompatible with strong oxidizing agents, acids, and bases.[2][10] The presence of an inhibitor is necessary to prevent spontaneous polymerization, and it is important to ensure that the inhibitor is not depleted during storage.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the appropriate safety equipment before working with this chemical. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's specific safety protocols.

References

- 1. This compound | 1865-29-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CAS#:1865-29-8 | Chemsrc [chemsrc.com]

- 3. trc-corp.com [trc-corp.com]

- 4. METHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 5. nj.gov [nj.gov]

- 6. METHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. acmeplastics.com [acmeplastics.com]

- 9. benchchem.com [benchchem.com]

- 10. newstetic.com [newstetic.com]

- 11. hourglass-intl.com [hourglass-intl.com]

- 12. sibur-int.cn [sibur-int.cn]

Solubility of Methyl 2-phenylacrylate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-phenylacrylate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility predictions based on the principle of "like dissolves like" and data for structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual representation of a logical experimental workflow.

Introduction to this compound

This compound, also known as methyl α-phenylacrylate, is an organic compound with the chemical formula C₁₀H₁₀O₂. Its structure consists of a methyl ester functional group and a phenyl group attached to the acrylate backbone. This combination of a polar ester group and a nonpolar phenyl and vinyl group gives it a solubility profile that is of significant interest in polymer chemistry, organic synthesis, and materials science. Understanding its behavior in various solvents is crucial for its application in these fields.

Predicted Solubility Profile

Based on the chemical structure of this compound and general principles of solubility, a qualitative assessment of its solubility in common organic solvents can be made. The presence of the phenyl ring and the ester group suggests that it will be most soluble in solvents of intermediate polarity and those capable of dipole-dipole interactions or London dispersion forces with the aromatic ring.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can interact with the ester group of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of the ketone can engage in dipole-dipole interactions with the ester group. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like"; the ester solvent can effectively solvate the ester functional group of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors and have sufficient polarity to dissolve this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solvent can interact favorably with the phenyl group of the solute via π-stacking. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have appropriate polarity to dissolve a range of organic compounds, including those with ester and aromatic functionalities. |

| Apolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large nonpolar hydrocarbon portion of these solvents does not interact favorably with the polar ester group. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally good solvents for a wide range of organic compounds. |

| Water | Insoluble | The nonpolar phenyl and acrylate backbone significantly outweighs the polarity of the single ester group, leading to poor solubility in water. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following protocols outline standard methods for determining the solubility of an organic compound like this compound.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any suspended microcrystals.

-

-

Quantification of the Solute:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated as the mass of the dissolved solute per volume of solvent (e.g., g/L or mg/mL).

-

Spectroscopic Method

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the UV-Vis spectrum.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration and separation of the solid, dilute an accurately measured volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-phenylacrylate. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document details predicted spectral data based on analogous compounds, outlines a general experimental protocol for data acquisition, and includes a visual representation of the molecular structure.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are estimated based on spectral data from similar structures, including methyl acrylate and various substituted phenylacrylates.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7' (ortho) | ~7.45 | Multiplet | |

| H-8', H-9' (meta, para) | ~7.38 | Multiplet | |

| H-3a | ~6.40 | Singlet | |

| H-3b | ~5.90 | Singlet | |

| O-CH₃ (H-5) | ~3.80 | Singlet |

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~167 |

| C-6' (ipso) | ~135 |

| C-2 (C=C) | ~142 |

| C-9' (para) | ~129 |

| C-7' (ortho) | ~128.5 |

| C-8' (meta) | ~128.3 |

| C-3 (CH₂=) | ~128 |

| C-5 (O-CH₃) | ~52 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

Caption: Chemical structure of this compound.

Spectroscopic Analysis of Methyl 2-Phenylacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of methyl 2-phenylacrylate. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the analytical workflow and structure-spectrum correlations.

Introduction to Spectroscopic Analysis of this compound

This compound is a key building block in polymer science and organic synthesis. Its chemical structure, featuring a phenyl group, an acrylate moiety, and a methyl ester, gives rise to a unique spectroscopic fingerprint. FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule by probing their vibrational modes. UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule, which includes the phenyl group and the carbon-carbon double bond of the acrylate.

FT-IR Spectroscopy

Experimental Protocol

The FT-IR spectrum of this compound, a liquid at room temperature, can be efficiently obtained using the neat liquid sampling technique.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates, or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

Procedure (Neat Liquid between Salt Plates):

-

Ensure the salt plates are clean and dry by wiping them with a lint-free cloth moistened with a volatile solvent like acetone or isopropanol, followed by air drying.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with a suitable solvent after the analysis.

Procedure (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a solvent-moistened, soft, lint-free cloth.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal surface meticulously after the measurement.

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The expected vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretching | Aromatic (Phenyl) |

| ~2950, ~2850 | C-H stretching (asymmetric/symmetric) | Methyl (CH₃) |

| ~1725 | C=O stretching | α,β-Unsaturated Ester |

| ~1630 | C=C stretching | Alkene (Acrylate) |

| ~1600, ~1490, ~1450 | C=C stretching | Aromatic Ring (Phenyl) |

| ~1440 | C-H bending (asymmetric) | Methyl (CH₃) |

| ~1200, ~1160 | C-O stretching | Ester |

| ~770, ~690 | C-H out-of-plane bending | Monosubstituted Phenyl Ring |

UV-Vis Spectroscopy

Experimental Protocol

UV-Vis spectroscopy of this compound is performed on a dilute solution to determine its electronic absorption properties.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A pair of matched quartz cuvettes (typically with a 1 cm path length).

Procedure:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Common choices include ethanol, methanol, or cyclohexane. The solvent should not absorb significantly in the wavelength range of interest.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure adherence to the Beer-Lambert Law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared this compound solution, and then fill it with the solution. Place it back into the sample holder.

-

Spectrum Acquisition: Scan the sample to obtain the UV-Vis absorption spectrum. The wavelength at which the maximum absorbance is observed is the λmax.

Data Presentation: UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* electronic transitions within the conjugated system formed by the phenyl group and the acrylate double bond.

| Parameter | Value (nm) | Transition Type | Chromophore |

| λmax | ~250-280 | π → π* | Phenyl group conjugated with the C=C and C=O bonds |

Visualizations

Caption: Experimental workflow for FT-IR and UV-Vis analysis.

Caption: Structure-spectrum correlation for this compound.

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of Methyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities. This "living" polymerization method is particularly suited for monomers with electron-withdrawing groups, such as acrylates. Methyl 2-phenylacrylate (M2PA), with its phenyl and ester substituents, is an ideal candidate for anionic polymerization, leading to the formation of poly(this compound). This polymer has potential applications in various fields, including specialty coatings, adhesives, and as a component in drug delivery systems, owing to its unique physical and chemical properties imparted by the bulky phenyl group.

These application notes provide a detailed overview of the mechanism and kinetics of the anionic polymerization of M2PA. While specific kinetic data for this compound is limited in publicly available literature, the information presented here is based on the well-established principles and data from closely related and extensively studied monomers, such as methyl methacrylate (MMA) and other acrylate esters. Detailed experimental protocols for conducting this polymerization under controlled conditions are also provided.

Mechanism of Anionic Polymerization

The anionic polymerization of this compound proceeds via a chain-growth mechanism involving initiation, propagation, and, if desired, termination steps. The absence of an inherent termination pathway allows for the synthesis of block copolymers and other complex architectures.

Initiation

The polymerization is initiated by a nucleophilic attack on the β-carbon of the monomer's vinyl group. A variety of nucleophilic initiators can be used, with organolithium compounds (e.g., n-butyllithium, sec-butyllithium) and Grignard reagents being common choices. The initiator adds to the M2PA monomer, forming a carbanionic active center.

-

Nucleophilic Initiators : Strong nucleophiles like alkyllithium compounds are highly effective for initiating the polymerization of acrylic esters.[1]

-

Electron Transfer : Initiators like sodium naphthalene can also be used, which initiate polymerization through an electron transfer mechanism, creating a radical anion that then dimerizes to form a dianion.[1]

Propagation

The newly formed carbanion at the chain end attacks another monomer molecule, propagating the polymer chain. This process repeats, and under ideal conditions (high purity of reagents and solvent, and absence of protic impurities), the polymerization continues until all the monomer is consumed. The active center is an enolate anion, which is stabilized by resonance.[2]

Termination

In a strictly "living" anionic polymerization, there is no formal termination step.[3][4] The propagating chains remain active until they are intentionally "killed" or terminated by the addition of a quenching agent. Common terminating agents include proton sources like methanol or water, which protonate the carbanion to yield a "dead" polymer chain. This allows for the introduction of specific end-groups if a functional terminating agent is used.

Kinetics of Anionic Polymerization

The kinetics of anionic polymerization are significantly influenced by the choice of initiator, solvent, and temperature. The rate of polymerization is typically first order with respect to both monomer and initiator concentrations.

Rate of Polymerization (Rp): Rp = kp[M][P]*

where:

-

kp is the propagation rate constant.

-

[M] is the monomer concentration.

-

[P]* is the concentration of active propagating centers (carbanions).[5]

The overall rate of polymerization is often very high, and reactions can be completed in a short period, especially in polar solvents like tetrahydrofuran (THF) which solvate the counter-ion and increase the reactivity of the propagating carbanion.[6]

Factors Influencing Kinetics:

-

Solvent: Polar aprotic solvents like THF accelerate the polymerization rate compared to non-polar solvents like toluene or hexane.[3] This is due to the better solvation of the cation, leading to a more reactive "free" anion or a loosely associated ion pair.

-

Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) affects the ion pair structure and thus the reactivity of the propagating anion.

-

Temperature: Anionic polymerizations of acrylates are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the nucleophilic attack of the propagating anion on the ester group of the monomer or polymer backbone.[7]

-

Additives: Lewis acids or salts like lithium chloride (LiCl) can be added to the polymerization system. These additives can complex with the propagating chain ends, leading to a more controlled polymerization with a narrower molecular weight distribution.[2]

Data Presentation

The following table summarizes typical conditions and expected outcomes for the anionic polymerization of acrylate monomers, which can be adapted for this compound.

| Parameter | Typical Value/Condition | Expected Outcome/Rationale |

| Monomer | This compound | High purity is crucial for living polymerization. |

| Initiator | sec-Butyllithium (s-BuLi) | Efficient initiation. |

| Solvent | Tetrahydrofuran (THF) | Polar solvent, promotes faster polymerization.[3] |

| Temperature | -78 °C | Minimizes side reactions.[7] |

| Initiator Conc. | 10-3 - 10-2 M | Controls molecular weight. |

| Monomer Conc. | 0.1 - 1 M | Affects polymerization rate. |

| Additive | Lithium Chloride (LiCl) | Narrows molecular weight distribution.[2] |

| Termination | Degassed Methanol | Quenches the living anions. |

| Expected Mn | 5,000 - 100,000 g/mol | Controlled by [M]/[I] ratio. |

| Expected PDI (Mw/Mn) | < 1.2 | Indicative of a controlled, living polymerization. |

Experimental Protocols

Caution: Anionic polymerization requires stringent anhydrous and anaerobic conditions. All glassware should be flame-dried under vacuum, and all reagents and solvents must be rigorously purified and degassed. Organolithium initiators are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Purification of Reagents and Solvents

-

Monomer (this compound):

-

Wash the monomer with an aqueous NaOH solution to remove any inhibitor.

-

Wash with deionized water until neutral.

-

Dry over anhydrous magnesium sulfate.

-

Stir over calcium hydride (CaH2) for at least 24 hours.

-

Vacuum distill from CaH2 immediately before use.

-

-

Solvent (Tetrahydrofuran - THF):

-

Reflux over sodium/benzophenone ketyl under a nitrogen atmosphere until a deep purple color persists.

-

Distill directly into the reaction vessel under an inert atmosphere.

-

-

Initiator (sec-Butyllithium):

-

Use a commercially available solution in cyclohexane.

-

Standardize the concentration by titration (e.g., with diphenylacetic acid) before use.

-

-

Terminating Agent (Methanol):

-

Degas by several freeze-pump-thaw cycles.

-

Protocol 2: Anionic Polymerization of this compound

-

Reactor Setup:

-

Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.

-

The reactor should have side arms for the introduction of solvent, initiator, and monomer via syringe or cannula.

-

-

Polymerization:

-

Transfer the freshly distilled, anhydrous THF into the reactor via cannula.

-

Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Add the purified this compound monomer to the cooled THF via syringe.

-

Inject the standardized sec-butyllithium initiator solution dropwise into the rapidly stirring monomer solution. The initiation is often indicated by a color change.

-

Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

-

-

Termination:

-